Nepafenac-d5

Description

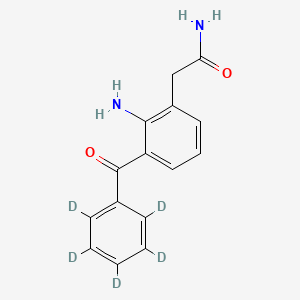

Structure

3D Structure

Properties

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-XFEWCBMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Nepafenac-d5 as an Internal Standard: Ensuring Precision in Bioanalytical Quantitation

An In-depth Technical Guide:

Introduction: The Pursuit of Analytical Certainty

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical and bioanalytical research, the pursuit of accurate, precise, and reproducible data is paramount. The complexity of biological matrices—such as plasma, serum, and tissue—introduces significant variability that can compromise the integrity of analytical results.[1][2] To counteract these challenges, the use of an internal standard (IS) is a foundational practice. An ideal internal standard is a chemical surrogate that mimics the behavior of the target analyte throughout the entire analytical workflow, from sample extraction to final detection.[3]

This guide delves into the core principles and mechanism of action of Nepafenac-d5, a deuterated stable isotope-labeled internal standard (SIL-IS) for the non-steroidal anti-inflammatory drug (NSAID) Nepafenac. By offering a chemically identical yet mass-differentiated analogue, Nepafenac-d5 provides an unparalleled solution for mitigating variability, ensuring the generation of robust and reliable data in regulated bioanalysis.[3][4] This document will explore the foundational advantages of this approach, provide a detailed experimental protocol, and present quantitative data to underscore the superiority of using Nepafenac-d5 as an internal standard.

Chapter 1: The Analyte and the Analytical Challenge

Nepafenac: A Prodrug for Ocular Inflammation

Nepafenac is an NSAID prodrug administered topically as an eye drop to treat pain and inflammation associated with cataract surgery.[5][6] Its efficacy stems from its ability to penetrate the cornea, where it is rapidly converted by ocular hydrolases into its active metabolite, amfenac.[5][7][8] Amfenac is a potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking the synthesis of prostaglandins that mediate inflammation and pain.[5][6][9] The quantification of Nepafenac and its active metabolite amfenac in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies submitted for regulatory approval.[10][11][12]

The "Matrix Effect" and Other Sources of Analytical Variability

Analyzing drug concentrations in biological samples is inherently challenging. The "matrix" contains a multitude of endogenous components like salts, lipids, and proteins that can interfere with the analysis.[2][13] This leads to several sources of error:

-

Matrix Effects: Co-eluting endogenous components can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[2][13][14]

-

Extraction Inconsistency: Sample preparation techniques, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), are rarely 100% efficient or perfectly reproducible from sample to sample.[14]

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run due to changes in temperature, source cleanliness, or detector fatigue.[4][14]

An internal standard is introduced to correct for these unpredictable variations.[14] The fundamental principle is that any physical or chemical variation affecting the analyte will affect the internal standard to the same degree. Therefore, by measuring the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to a highly accurate and precise final concentration.

Chapter 2: The Core Mechanism of Nepafenac-d5

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend using a stable isotope-labeled version of the analyte as the internal standard whenever possible for mass spectrometry-based bioanalysis.[10][15] Nepafenac-d5 is the deuterium-labeled analogue of Nepafenac and is considered the "gold standard" IS for its quantification for the following reasons.[16]

Physicochemical Mimicry: The Foundation of Trustworthiness

The core of Nepafenac-d5's mechanism lies in its near-perfect physicochemical similarity to unlabeled Nepafenac. The substitution of five hydrogen atoms with their heavier stable isotope, deuterium, results in a negligible change to its chemical properties (e.g., polarity, pKa, solubility).[3][4] This ensures it behaves almost identically to the analyte throughout the analytical process.

-

Identical Extraction Recovery: During sample preparation, Nepafenac-d5 will partition between phases (in LLE), bind to sorbents (in SPE), and precipitate with proteins (in PPT) in the same manner as Nepafenac. If 10% of the analyte is lost during an extraction step, 10% of the Nepafenac-d5 will also be lost, preserving the critical analyte-to-IS ratio.[17][18]

-

Chromatographic Co-elution: In a liquid chromatography (LC) system, Nepafenac-d5 has virtually the same retention time as Nepafenac.[16][19] This is a critical feature because it ensures that both compounds enter the mass spectrometer's ion source at the exact same moment. By experiencing the same chemical environment of co-eluting matrix components, they are subjected to the identical degree of ion suppression or enhancement.[19]

-

Equivalent Ionization Efficiency: Both molecules will ionize with the same efficiency in the mass spectrometer source. This ensures that any matrix-induced change in signal intensity affects both compounds proportionally.[14][17]

Mass Spectrometric Differentiation: The Key to Quantification

While chemically similar, Nepafenac-d5 is easily distinguished from Nepafenac by the mass spectrometer. The five deuterium atoms increase its molecular weight by five Daltons. This mass difference allows the instrument, typically a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, to detect and quantify both compounds simultaneously and specifically without any cross-talk or interference.[16] This principle is known as isotope dilution mass spectrometry .

The diagram below illustrates this core principle. Despite losses during sample preparation and signal suppression in the MS source, the final calculated ratio of Analyte to Internal Standard remains constant and proportional to the analyte's true initial concentration.

Caption: The Principle of Isotope Dilution using Nepafenac-d5.

Chapter 3: A Practical Guide to Implementation

A robust and reliable bioanalytical method is the cornerstone of any drug development program. The following section outlines a typical workflow for the quantification of Nepafenac in human plasma, adhering to FDA guidelines for bioanalytical method validation.[10][20]

Experimental Protocol: Quantifying Nepafenac in Human Plasma

1. Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Nepafenac and Nepafenac-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare separate working solutions for calibration standards (CS) and quality controls (QCs) by serially diluting the stock solutions. This is a regulatory requirement to ensure accuracy.[10]

-

Prepare a working solution of the internal standard (Nepafenac-d5) at a concentration that yields a robust signal (e.g., 100 ng/mL).

2. Preparation of Calibration Standards and Quality Controls:

-

Spike blank human plasma with the appropriate Nepafenac working solutions to create a calibration curve consisting of 8-10 non-zero concentrations covering the expected in-vivo range.

-

Separately, spike blank plasma with different Nepafenac working solutions to prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[21]

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Nepafenac-d5 internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS):

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for the precursor and product ions are monitored.

-

Data Presentation: Quantitative Parameters

The following table summarizes typical MRM parameters for the analysis of Nepafenac and Nepafenac-d5.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Nepafenac | 255.1 | 210.1 | 100 | 15 |

| Nepafenac-d5 | 260.1 | 215.1 | 100 | 15 |

Visualization of the Analytical Workflow

The following diagram provides a visual representation of the complete bioanalytical workflow.

Caption: A typical bioanalytical workflow for Nepafenac quantification.

Conclusion: A Self-Validating System for Unimpeachable Data

The mechanism of action of Nepafenac-d5 as an internal standard is elegant in its simplicity and powerful in its application. By serving as a near-perfect chemical and physical surrogate for Nepafenac, it creates a self-validating system within each sample. It proactively corrects for the inevitable and often unpredictable sources of error inherent in bioanalysis, including inconsistent sample recovery, matrix-induced ion suppression, and instrumental variability.[4][14][19] The use of Nepafenac-d5 is not merely a procedural step but a fundamental component of ensuring the accuracy, precision, and robustness of the analytical data. This level of confidence is indispensable for researchers, scientists, and drug development professionals making critical decisions based on quantitative results and for submitting data to regulatory agencies worldwide.

References

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available from: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]

-

Pandey, R. K., & Singh, S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Available from: [Link]

-

Siskos, P. A., & Whelpton, R. (2017). Bioanalytical method validation and bioanalysis in regulated settings. In Sample Preparation in LC-MS Bioanalysis. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available from: [Link]

-

Sentiss Pharma. Mechanism of Action: Nepafenac. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Nepafenac?. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). Center for Drug Evaluation and Research - Application Number: 203491Orig1s000. (2012). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 151075, Nepafenac. Available from: [Link]

-

Wang, X., et al. (2020). Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection. In Analysis of Drug Substances and Products. Available from: [Link]

-

González-Mira, E., et al. (2022). In Vitro and Ex Vivo Evaluation of Nepafenac-Based Cyclodextrin Microparticles for Treatment of Eye Inflammation. Pharmaceutics, 14(11), 2321. Available from: [Link]

-

Liu, A., & Liu, G. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(6), 281–285. Available from: [Link]

-

Nepafenac. (2014). Australian prescriber, 37(5), 166–167. Available from: [Link]

-

Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxics, 1(1), 26–52. Available from: [Link]

-

Wang, X., et al. (2020). Bioanalysis of biological matrix samples using liquid chromatography–tandem mass spectrometry detection. ResearchGate. Available from: [Link]

-

Al-Soud, Y. A., & Al-Masri, S. (2024). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences, 14(13), 5519. Available from: [Link]

-

Singh, S., et al. (2024). Formulation Development and Characterization of Cyclodextrin Based Nepafenac Eye Drops for Ocular Drug Delivery System. International Journal of Pharmaceutical Quality Assurance, 15(4). Available from: [Link]

-

Bakbak, B., & Ozturk, B. T. (2015). Topical nepafenac for treatment of exudative age-related macular degeneration. ResearchGate. Available from: [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. What is the mechanism of Nepafenac? [synapse.patsnap.com]

- 6. Nepafenac - PMC [pmc.ncbi.nlm.nih.gov]

- 7. centaurpharma.com [centaurpharma.com]

- 8. Nepafenac | C15H14N2O2 | CID 151075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fda.gov [fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. texilajournal.com [texilajournal.com]

- 20. fda.gov [fda.gov]

- 21. fda.gov [fda.gov]

An In-depth Technical Guide to the Synthesis and Purification of Nepafenac-d5

This guide provides a comprehensive overview of the synthesis and purification of Nepafenac-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Nepafenac. This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1] The strategic incorporation of five deuterium atoms onto the benzoyl moiety offers a distinct mass shift, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.[2]

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the selected methodologies. We will delve into the synthetic strategy, purification techniques, and analytical characterization, providing a robust framework for the successful preparation of high-purity Nepafenac-d5.

Strategic Approach to the Synthesis of Nepafenac-d5

The synthesis of Nepafenac-d5 is predicated on the established synthetic routes for Nepafenac, with the critical modification of introducing the deuterium label at an early and strategic point in the synthetic sequence. The core of this strategy involves the use of a deuterated starting material to construct the benzoyl-d5 portion of the molecule. A logical and efficient approach begins with commercially available benzoic acid-d5.

The overall synthetic workflow can be visualized as a multi-step process, beginning with the activation of benzoic acid-d5, followed by the formation of a key intermediate, and culminating in the final reduction to yield Nepafenac-d5.

Caption: Synthetic workflow for Nepafenac-d5.

Part 1: Synthesis of Key Intermediates

Preparation of Benzoyl-d5 Chloride

The initial step involves the conversion of the stable and commercially available benzoic acid-d5 into the more reactive acyl chloride.[3] This activation is crucial for the subsequent Friedel-Crafts acylation reaction. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the clean reaction profile, with gaseous byproducts that are easily removed.

Experimental Protocol: Synthesis of Benzoyl-d5 Chloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

-

Reagents: To the flask, add benzoic acid-d5 (1.0 eq). Slowly add thionyl chloride (1.5 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (a few drops) can be added to facilitate the reaction.

-

Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude benzoyl-d5 chloride is then purified by fractional distillation to yield a colorless liquid.

Causality of Experimental Choices:

-

Thionyl Chloride: Chosen for its efficiency in converting carboxylic acids to acyl chlorides and for the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

-

DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

-

Aqueous NaOH Trap: Essential for safety and environmental reasons to neutralize the corrosive and toxic gases produced during the reaction.

Synthesis of 2-Amino-3-(benzoyl-d5)phenylacetamide Intermediate

This step constitutes the core of the Nepafenac-d5 backbone assembly. It involves the reaction of a suitable aniline derivative with the prepared benzoyl-d5 chloride. A common route for the synthesis of the non-deuterated analog involves the reaction of 2-aminobenzophenone with a 2-(alkylthio)acetamide. An alternative and adaptable approach for our purpose is a Friedel-Crafts acylation of an appropriately protected aniline derivative with benzoyl-d5 chloride, followed by further functional group manipulations.[4][5]

Conceptual Workflow for Intermediate Synthesis

Caption: Conceptual routes for the key intermediate.

A more direct and established route for Nepafenac synthesis involves the Gassman or a similar reaction, starting from 2-aminobenzophenone.[6] To adapt this for our purpose, we would first need to synthesize 2-amino-3-(benzoyl-d5)benzophenone. A plausible approach is the Friedel-Crafts acylation of an N-protected aniline with benzoyl-d5 chloride.

Experimental Protocol: Synthesis of 2-Amino-3-(benzoyl-d5)phenylacetamide

This protocol is a proposed adaptation based on established syntheses of Nepafenac and its intermediates.

-

Synthesis of 2-Amino-3-(benzoyl-d5)benzophenone:

-

Protection: Protect the amino group of 2-aminobenzonitrile, for instance, as an acetamide.

-

Friedel-Crafts Acylation: React the protected 2-aminobenzonitrile with benzoyl-d5 chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.

-

Hydrolysis: Hydrolyze the nitrile and the protecting group to yield 2-amino-3-(benzoyl-d5)benzophenone.

-

-

Reaction with 2-(Methylthio)acetamide:

-

Reaction Setup: In a suitable solvent such as dichloromethane, cool a solution of 2-amino-3-(benzoyl-d5)benzophenone to a low temperature (e.g., -70°C).

-

Chlorination: Add a chlorinating agent, for example, tert-butyl hypochlorite.

-

Condensation and Rearrangement: Add 2-(methylthio)acetamide to the reaction mixture. This is followed by the addition of a base like triethylamine, which induces a Sommelet-Hauser type rearrangement to yield 2-amino-3-(benzoyl-d5)-α-(methylthio)phenylacetamide.

-

Part 2: Final Synthetic Step and Purification

Reduction to Nepafenac-d5

The final step in the synthesis is the reductive removal of the methylthio group from the intermediate to yield Nepafenac-d5. Raney nickel is a commonly used and effective catalyst for this desulfurization reaction.[7]

Experimental Protocol: Synthesis of Nepafenac-d5

-

Reaction Setup: In a reaction vessel, prepare a slurry of wet Raney nickel in a mixture of tetrahydrofuran (THF) and water.

-

Reduction: Add a solution of 2-amino-3-(benzoyl-d5)-α-(methylthio)phenylacetamide in THF to the Raney nickel slurry. Stir the mixture vigorously at room temperature. The reaction is typically rapid.

-

Work-up: Filter the reaction mixture to remove the Raney nickel catalyst. The filtrate is then concentrated under reduced pressure to obtain the crude Nepafenac-d5.

Purification of Nepafenac-d5

Purification is a critical step to ensure the final product meets the high purity standards required for its use as an internal standard. A combination of recrystallization and chromatographic techniques is often employed.

Purification Workflow

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 5. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]

- 6. HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Stability and Storage of Nepafenac-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepafenac-d5 is the deuterated analog of Nepafenac, a non-steroidal anti-inflammatory drug (NSAID) used topically in ophthalmology to manage pain and inflammation, often following cataract surgery.[1][2] As a prodrug, Nepafenac is converted to its active metabolite, Amfenac, by intraocular hydrolases.[3][4] The strategic replacement of five hydrogen atoms on the benzoyl ring with deuterium (d5) makes Nepafenac-d5 a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.[1][5]

The integrity of any analytical standard is paramount for generating reliable and reproducible data. For deuterated compounds like Nepafenac-d5, this necessitates a comprehensive understanding of their stability and the implementation of precise storage and handling protocols. This guide provides a detailed exploration of the factors influencing Nepafenac-d5 stability, evidence-based storage recommendations, and methodologies for assessing its integrity over time.

Physicochemical Properties of Nepafenac-d5

Understanding the fundamental physicochemical properties of Nepafenac-d5 is the first step in designing appropriate stability and storage strategies.

| Property | Value | Source |

| Chemical Formula | C₁₅H₉D₅N₂O₂ | [1] |

| Molecular Weight | 259.31 g/mol | [6][7] |

| CAS Number | 1246814-53-8 | [1][5] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [8] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d5) | [1] |

| Solubility | Soluble in DMSO and DMF | [1][6] |

The deuteration on the benzoyl ring does not significantly alter the basic physicochemical properties compared to the parent compound, Nepafenac. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can influence its metabolic stability—a key feature exploited in its application.[9]

Stability Profile and Degradation Pathways

The stability of Nepafenac-d5, much like its non-deuterated counterpart, is influenced by environmental factors such as pH, temperature, light, and oxidative stress.[10] Forced degradation studies on Nepafenac provide critical insights into the potential degradation pathways for Nepafenac-d5.

Hydrolytic Degradation

Nepafenac is susceptible to hydrolysis, particularly under acidic and basic conditions.[11][12] The primary hydrolytic degradation product is Amfenac, its active metabolite. This conversion is a bioactivation pathway in vivo but represents a degradation pathway in vitro.[3]

A study on Nepafenac in aqueous solutions showed that the drug is relatively stable around neutral pH, with the highest stability observed at pH 7.6.[4] Significant degradation occurs in both acidic and alkaline conditions.[11][12]

Oxidative Degradation

Oxidative conditions are a significant stressor for Nepafenac.[11][13] Studies have shown that exposure to oxidizing agents leads to the formation of several degradation products.[11][14] One identified degradation product is (2-Amino-3-benzoyl)-oxoacetic acid, which forms through the aerobic oxidation of an intermediate.[15][16]

Photodegradation

While some studies suggest Nepafenac is stable under photolytic stress,[12][13] others indicate that exposure to extreme light can lead to changes in related substances.[17] Given this, it is prudent to protect Nepafenac-d5 from light as a precautionary measure.

Thermal Degradation

Nepafenac has been found to be relatively stable under thermal stress conditions.[12][13] However, as with any chemical compound, long-term exposure to elevated temperatures should be avoided to minimize the risk of degradation.

The following diagram illustrates the primary degradation pathways of Nepafenac, which are presumed to be the same for Nepafenac-d5.

Caption: Potential degradation pathways for Nepafenac-d5.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of Nepafenac-d5, adherence to proper storage and handling procedures is crucial. These recommendations are based on the known stability of Nepafenac and general guidelines for deuterated compounds.[9][10]

Long-Term Storage

For long-term storage, Nepafenac-d5 should be stored as a solid under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and preserves isotopic enrichment.[6][10] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric moisture and oxidation. |

| Light | Protected from light (Amber vial) | Prevents potential photodegradation.[18] |

| Container | Tightly sealed vial | Prevents contamination and exposure to environmental factors. |

Solution Storage

When preparing solutions of Nepafenac-d5, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, Acetonitrile) | Minimizes the risk of hydrogen-deuterium (H-D) exchange.[18] |

| Temperature | -80°C for up to 1 year; -20°C for short-term | Low temperatures slow down degradation in solution.[6] |

| Container | Tightly sealed vial with a secure cap | Prevents solvent evaporation and contamination. |

| Preparation | Prepare fresh solutions for immediate use when possible | Ensures the highest accuracy for quantitative applications. |

Key Handling Practices:

-

Allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture.[10]

-

Use dry, clean glassware and syringes to handle the compound and its solutions.

-

Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting solutions into smaller, single-use volumes is recommended.

Stability Testing and Verification

Regular stability testing is essential to ensure the continued integrity of Nepafenac-d5, especially for long-term research projects or when used as a reference standard in regulated environments.

Experimental Workflow for Stability Assessment

A robust stability testing protocol should be designed based on ICH guidelines for stability testing of active pharmaceutical ingredients (APIs).[19][20]

Caption: Workflow for a comprehensive stability study of Nepafenac-d5.

Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is crucial for accurately assessing the stability of Nepafenac-d5. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[11][21]

Key Method Parameters:

-

Column: A C18 stationary phase is often used for efficient separation.[11]

-

Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (e.g., acetonitrile, methanol) is typically employed.[21]

-

Detection: Mass spectrometry allows for the sensitive and specific detection of Nepafenac-d5 and its potential degradation products, as well as verification of its isotopic enrichment. UV detection can also be used for quantification.[11][12]

Acceptance Criteria

For a reference standard, the acceptance criteria for stability should be stringent. Any significant change in purity or the appearance of degradation products above a specified threshold would indicate instability. The isotopic enrichment should also be monitored to ensure no significant H-D exchange has occurred.

Conclusion

Nepafenac-d5 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and bioanalysis. Its utility is directly linked to its chemical and isotopic stability. By understanding its degradation pathways and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of their analytical standard and the validity of their experimental results. A systematic approach to stability testing, grounded in established scientific principles and regulatory guidelines, provides the ultimate assurance of the quality and reliability of Nepafenac-d5 throughout its lifecycle in the laboratory.

References

- BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.

- Mechanism of Action: Nepafenac. (n.d.). DrugBank.

- MedchemExpress. (n.d.). Nepafenac-d5 (AHR-9434-d5).

- Patti, A., et al. (2020).

- TargetMol. (n.d.). Nepafenac-d5.

- Rwanda FDA. (2021). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).

- Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- PubChem. (n.d.). Nepafenac-d5.

- BenchChem. (2025).

- Research Journal of Pharmacy and Technology. (n.d.).

- ResearchGate. (n.d.).

- Babic, S., et al. (2016).

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.).

- Cayman Chemical. (n.d.). Nepafenac-d5 (CAS 1246814-53-8).

- BenchChem. (2025).

- CNR-IRIS. (n.d.). Degradation profile of nepafenac in aqueous solution and structural.

- ResearchGate. (2025).

- A Chemtek. (n.d.). Nepafenac D5 | 1246814-53-8.

- Rajput, S. J., & Vanparia, S. F. (2012). Development and validation of stability indicating RP-HPLC method of nepafenac and its degradation products: Application to degradation kinetic.

- European Medicines Agency. (2013). NEVANAC, INN-nepafenac.

- MDPI. (n.d.). Synergic Effect of Methyl-β-Cyclodextrin and Hydrophilic Polymers on Nepafenac Solubilization: Development of a 0.3% Ophthalmic Solution.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. centaurpharma.com [centaurpharma.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nepafenac-d5 | TargetMol [targetmol.com]

- 7. Nepafenac-d5 | C15H14N2O2 | CID 71750946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. achemtek.com [achemtek.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajpamc.com [ajpamc.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Degradation profile of nepafenac in aqueous solution and structural characterization of a novel degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ema.europa.eu [ema.europa.eu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rwandafda.gov.rw [rwandafda.gov.rw]

- 20. qlaboratories.com [qlaboratories.com]

- 21. rjptonline.org [rjptonline.org]

Assessing the Isotopic Purity of Nepafenac-d5: A Guide for High-Fidelity Mass Spectrometry in Regulated Bioanalysis

An In-Depth Technical Guide

Abstract

In the landscape of regulated bioanalysis, the integrity of quantitative data is paramount. The use of stable isotope-labeled internal standards (SIL-ISs) is the cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) assays, designed to compensate for variability during sample processing and analysis.[1][2] Nepafenac-d5, the deuterated analog of the non-steroidal anti-inflammatory drug Nepafenac, serves as a critical tool for pharmacokinetic and toxicokinetic studies.[3][4] However, the assumption of 100% isotopic purity is a fallacy that can introduce significant analytical error.[5] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the isotopic purity of Nepafenac-d5. We will delve into the underlying principles, present a detailed experimental protocol for quantification by high-resolution mass spectrometry (HRMS), and discuss the profound implications of isotopic composition on data quality and regulatory compliance.

The Imperative of Isotopic Purity in a SIL-Internal Standard

The fundamental principle behind using a SIL-IS is that it behaves virtually identically to the analyte during extraction, chromatography, and ionization, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][6] This elegant approach corrects for variations that would otherwise compromise the accuracy and precision of the measurement. However, this premise holds true only when the SIL-IS is of high and known purity.

1.1. Chemical Purity vs. Isotopic Purity

It is crucial to distinguish between two distinct forms of purity:

-

Chemical Purity: Refers to the absence of other chemical compounds (e.g., synthetic precursors, side-products).

-

Isotopic Purity: Defines the extent to which the intended heavy isotopes (in this case, deuterium) have been incorporated into the molecule.[5] It is practically impossible to achieve 100% isotopic incorporation during synthesis, resulting in a distribution of molecules with varying numbers of deuterium atoms, known as isotopologues (e.g., d0, d1, d2, d3, d4, and the desired d5).[5]

The most significant concern is the presence of the unlabeled analyte (d0 isotopologue) within the SIL-IS stock. This d0 impurity will generate a signal at the exact m/z of the actual analyte, leading to a positive bias in quantification. This issue is most pronounced at the Lower Limit of Quantification (LLOQ), where the d0 impurity's contribution to the analyte signal can be substantial, artificially inflating results and compromising the true sensitivity of the assay.

1.2. Regulatory Perspective

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize that the reference standards used in bioanalytical methods must be well-characterized.[7][8] For internal standards, while a full Certificate of Analysis (CoA) may not be required, the user must demonstrate that the IS is "fit for purpose." This includes ensuring that the IS does not contain any significant amount of the analyte of interest.[9] Verifying the isotopic purity of Nepafenac-d5 is a direct fulfillment of this regulatory expectation.

Experimental Workflow for Isotopic Purity Determination by LC-HRMS

High-resolution mass spectrometry is the definitive technique for this analysis, as its high resolving power and mass accuracy allow for the clear separation and quantification of each isotopologue's distinct mass.[10][11]

Detailed Experimental Protocol

This protocol describes a general approach using LC-HRMS. Specific parameters should be optimized for the instrument in use.

Objective: To quantify the relative abundance of each isotopologue (d0 to d5) in a Nepafenac-d5 reference standard.

Materials:

-

Nepafenac-d5 Reference Standard

-

LC-MS Grade Methanol

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Water with 0.1% Formic Acid

-

Calibrated analytical balance and volumetric flasks

Methodology:

-

Standard Preparation:

-

Accurately weigh and prepare a stock solution of Nepafenac-d5 at 1.0 mg/mL in methanol.

-

Perform serial dilutions to create a working solution at a concentration suitable for MS analysis (e.g., 1.0 µg/mL) in a solvent compatible with the mobile phase, such as 50:50 acetonitrile:water. This concentration should provide a strong signal without causing detector saturation.

-

-

Liquid Chromatography (LC) Parameters:

-

Rationale: While direct infusion is possible, a rapid chromatographic separation helps to remove any potential low-level chemical impurities and ensures the analyte enters the mass spectrometer in a clean, consistent solvent stream.

-

Column: C18 column (e.g., Waters Acquity CSH C18, 50mm x 2.1mm, 1.7µm).[12][13]

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start at 20% B, ramp to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.[12]

-

Injection Volume: 2 µL

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Rationale: A resolving power of >30,000 FWHM is essential to distinguish the isotopic peaks of interest from potential isobaric interferences in a complex matrix. For a neat standard, this provides high confidence in mass assignments.

-

Instrument: Q-Exactive Orbitrap, Sciex TripleTOF, or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full Scan MS (no fragmentation).

-

Scan Range: m/z 150-400 (to encompass the analytes of interest).

-

Resolution: Set to >30,000 FWHM.

-

Key Ion: The protonated molecule, [M+H]+.

-

Nepafenac (d0): C₁₅H₁₄N₂O₂ -> Expected m/z: 255.1128

-

Nepafenac-d5 (d5): C₁₅H₉D₅N₂O₂ -> Expected m/z: 260.1442[14]

-

-

Data Analysis and Interpretation

The core of the analysis involves extracting the signal intensity for each isotopologue and calculating its relative contribution to the total.

3.1. Calculation of Isotopic Purity

-

From the full scan MS data acquired at the apex of the chromatographic peak, identify the ion signals corresponding to the [M+H]+ for each isotopologue (d0 through d5).

-

Integrate the peak area or record the intensity for each of these isotopologues.

-

Calculate the relative abundance of each isotopologue as a percentage of the total signal.

-

Total Ion Intensity = Intensity(d0) + Intensity(d1) + ... + Intensity(d5)

-

% Relative Abundance (dn) = [Intensity(dn) / Total Ion Intensity] x 100

-

-

The Isotopic Purity is typically reported as the relative abundance of the target d5 isotopologue. The Isotopic Enrichment can be considered the weighted average of deuterium incorporation across the entire population of molecules.

Sample Data and Interpretation

The table below presents a hypothetical dataset from an LC-HRMS analysis of a Nepafenac-d5 standard.

| Isotopologue | Theoretical m/z ([M+H]+) | Observed Intensity (counts) | Relative Abundance (%) |

| d0 (Unlabeled) | 255.1128 | 15,000 | 0.10% |

| d1 | 256.1191 | 30,000 | 0.20% |

| d2 | 257.1254 | 75,000 | 0.50% |

| d3 | 258.1317 | 150,000 | 1.00% |

| d4 | 259.1379 | 450,000 | 3.00% |

| d5 (Target) | 260.1442 | 14,280,000 | 95.20% |

| Total | 15,000,000 | 100.00% |

Interpretation:

-

The Isotopic Purity of this batch is 95.20% .

-

Crucially, the unlabeled (d0) impurity is present at 0.10% . This value is critical for evaluating the potential impact on the bioanalytical assay. A common acceptance criterion for the d0 impurity in a SIL-IS is that its contribution should be less than 5% of the analyte response at the LLOQ.

Impact on Bioanalytical Method Integrity

The results of the isotopic purity assessment directly inform the validity and trustworthiness of the subsequent bioanalytical data.

A SIL-IS with a significant d0 impurity compromises the assay in several ways:

-

Accuracy: As illustrated above, the d0 impurity artificially inflates the measured concentration of the analyte, leading to a positive bias.

-

Linearity: The contribution of the d0 impurity is constant across the calibration curve, while the analyte concentration changes. This can skew the linear regression, particularly at the low end.

-

Sensitivity (LLOQ): The assay's true LLOQ may be compromised. If the response from the d0 impurity is greater than the response from the analyte at the LLOQ, the value is not a true reflection of the instrument's sensitivity to the analyte.

Trustworthiness through Self-Validation: By performing this characterization, you are building a self-validating system. You are not merely trusting a vendor's CoA but are generating empirical data that proves the internal standard is fit for its intended purpose. This proactive step demonstrates scientific rigor and is a cornerstone of a trustworthy and defensible bioanalytical method. For regulated studies, an isotopic purity of >98% with a d0 contribution of <0.5% is generally considered acceptable, though this must be evaluated on a case-by-case basis.[15]

Conclusion

The use of Nepafenac-d5 as an internal standard is a powerful technique for achieving high-quality data in bioanalytical studies. However, its utility is directly dependent on its isotopic purity. A thorough characterization using high-resolution mass spectrometry is not an optional or trivial exercise; it is a mandatory step to ensure the integrity, accuracy, and regulatory compliance of the resulting data. By understanding the distribution of isotopologues and, most importantly, quantifying the level of unlabeled d0 impurity, scientists can mitigate a significant potential source of analytical error, thereby ensuring the delivery of reliable and defensible results in drug development.

References

-

Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International.[Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.[Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals.[Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.[Link]

-

Hydrogen–Deuterium Exchange Mass Spectrometry with Integrated Size-Exclusion Chromatography for Analysis of Complex Protein Samples. ACS Publications.[Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Royal Society of Chemistry.[Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate.[Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.[Link]

-

Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. ACS Publications.[Link]

-

Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. NIH.[Link]

-

Bioanalytical Method Validation Guidance for Industry. FDA.[Link]

-

Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.[Link]

-

NDA 203491 Clinical Pharmacology Review. accessdata.fda.gov.[Link]

-

Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. PubMed Central.[Link]

-

Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect.[Link]

-

Nepafenac-d5 | C15H14N2O2. PubChem - NIH.[Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central.[Link]

-

Bioanalytical Method Validation. FDA.[Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA.[Link]

-

Nepafenac-d5. Axios Research.[Link]

-

Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. ResearchGate.[Link]

-

isotope-labeled internal standards: Topics. Science.gov.[Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.[Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online.[Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate.[Link]

-

Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters. CHIMIA.[Link]

-

Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Future Science.[Link]

-

Multi-residue liquid chromatography/tandem mass spectrometry method for the detection of non-steroidal anti-inflammatory drugs. hdb.[Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed.[Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate.[Link]

-

Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. NIH.[Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.[Link]

-

Identification of degradation products of diclofenac by electrospray ion trap mass spectrometry. PubMed.[Link]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central.[Link]

-

Ion fragmentation of small molecules in mass spectrometry. UAB.[Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]

-

Ion fragmentation of small molecules in mass spectrometry. UAB.[Link]

Sources

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Sourcing and Application of Nepafenac-d5: A Technical Guide for Researchers

This guide provides an in-depth overview of Nepafenac-d5, a critical tool for researchers in pharmacology and drug development. We will explore the scientific rationale for using a deuterated internal standard, identify reputable commercial suppliers, and provide detailed protocols for its application in bioanalytical assays. This document is intended for researchers, scientists, and drug development professionals seeking to employ Nepafenac-d5 in their studies with precision and confidence.

The Scientific Imperative for Deuterated Internal Standards in Nepafenac Research

Nepafenac is a non-steroidal anti-inflammatory drug (NSAID) administered as a prodrug, primarily in ophthalmic solutions, to manage pain and inflammation, often associated with cataract surgery.[1][2] Its efficacy lies in its conversion to the active metabolite, amfenac, within ocular tissues.[3][4][5] For accurate quantification of Nepafenac in biological matrices—a cornerstone of pharmacokinetic and metabolism studies—the use of a stable isotope-labeled internal standard is paramount.

Nepafenac-d5, in which five hydrogen atoms on the benzoyl ring are replaced with deuterium, is the internal standard of choice.[6] Deuterated standards are ideal because they share near-identical physicochemical properties with the analyte, co-eluting during chromatographic separation.[7] However, their increased mass allows for distinct detection by a mass spectrometer.[7] This co-elution ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[8] For reliable results, it is crucial to use deuterated standards with high isotopic enrichment (≥98%) and high chemical purity (>99%).[9]

Commercial Suppliers of Research-Grade Nepafenac-d5

The selection of a reliable supplier for Nepafenac-d5 is a critical first step in ensuring the validity of experimental results. Key considerations include the supplier's commitment to quality control, the availability of comprehensive documentation such as a Certificate of Analysis (CoA), and adherence to industry standards. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Formats | Quality & Documentation |

| MedchemExpress | Nepafenac-d5 | 1246814-53-8 | >98% | 5 mg, 10 mg, 50 mg, 100 mg | CoA available. For research use only.[5] |

| Cayman Chemical | Nepafenac-d5 | 1246814-53-8 | ≥99% deuterated forms (d1-d5) | Solid | CoA and batch-specific data available.[8] |

| TargetMol | Nepafenac D5 | 1246814-53-8 | >98% | 1 mg, 5 mg, 10 mg | For research purposes only.[10] |

| A Chemtek | Nepafenac D5 | 1246814-53-8 | 98+% | In stock | CoA and SDS available upon request.[6] |

| Pharmaffiliates | Nepafenac-d5 | 1246814-53-8 | Not specified | Not specified | Pharmaceutical standards.[11] |

It is imperative for researchers to request and scrutinize the Certificate of Analysis for each batch of Nepafenac-d5 to confirm its identity, purity, and isotopic enrichment prior to use. Some suppliers may operate under quality management systems such as ISO certifications, and for applications in regulated environments, sourcing from a cGMP (Current Good Manufacturing Practice) compliant facility may be necessary.[12][13]

The Metabolic Journey of Nepafenac: From Prodrug to Active Metabolite

Nepafenac's therapeutic action is a direct result of its metabolic conversion. After administration, particularly topical ocular dosing, the lipophilic Nepafenac molecule readily penetrates the cornea.[14] Within the ocular tissues, including the iris, ciliary body, and retina, it undergoes rapid hydrolysis by intraocular hydrolases to form its active metabolite, amfenac.[4][14][15] Amfenac is a potent inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][4]

Caption: Metabolic activation of Nepafenac in ocular tissues.

Experimental Protocol: Quantification of Nepafenac in Plasma using LC-MS/MS with Nepafenac-d5 as an Internal Standard

This section provides a detailed, step-by-step protocol for the bioanalysis of Nepafenac in a plasma matrix. This method is designed to be a self-validating system, ensuring robust and reproducible results.

Materials and Reagents

-

Nepafenac analytical standard

-

Nepafenac-d5 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions

-

Nepafenac Stock Solution (1 mg/mL): Accurately weigh and dissolve Nepafenac in methanol.

-

Nepafenac-d5 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Nepafenac-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Nepafenac stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of Nepafenac-d5 at an appropriate concentration in the same diluent.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 20 µL of the Nepafenac-d5 working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Nepafenac from matrix components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions (example):

-

Nepafenac: Q1: m/z 255.1 -> Q3: m/z 210.1

-

Nepafenac-d5: Q1: m/z 260.1 -> Q3: m/z 215.1 (Note: These transitions should be optimized on the specific instrument being used).

-

Method Validation

The bioanalytical method should be validated according to regulatory guidelines, assessing parameters such as:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard.[16]

-

Linearity: A linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between measurements, respectively.[17]

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[17]

Conclusion

Nepafenac-d5 is an indispensable tool for the accurate and precise quantification of Nepafenac in preclinical and clinical research. The selection of a high-quality, well-characterized deuterated internal standard from a reputable supplier is foundational to the integrity of the research. The provided LC-MS/MS protocol, when properly validated, offers a robust and reliable method for bioanalysis, enabling researchers to generate high-quality data for pharmacokinetic modeling and other drug development applications.

References

-

Storm D. Phenis. (n.d.). ASQ Certified Supplier Quality Professional. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

IOVS. (2007). Nepafenac Metabolite, Amfenac, Inhibits VEGF Induced Phosphorylation of ERK in Human Retinal Microvascular Endothelial Cells. Retrieved from [Link]

-

The Effects of Nepafenac and Amfenac on Retinal Angiogenesis. (2007). Investigative Ophthalmology & Visual Science. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2012, September 7). 203491Orig1s000. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2018). Analytical Method Development and Validation for the Analysis of Nepafenac and its related substances using Ultra Performance Liquid Chromatography. Retrieved from [Link]

-

Chastain, J. E., et al. (2016). Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye. Experimental Eye Research, 142, 102-108. Retrieved from [Link]

-

Mechanism of Action: Nepafenac. (n.d.). Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nepafenac? Retrieved from [Link]

- Google Patents. (2017, April 25). US9630909B2 - Process for the preparation of nepafenac.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Mineo, M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Journal of Analytical Toxicology, 45(8), 863-874. Retrieved from [Link]

-

Islam, M. M., & Gu, H. (2016). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. AAPS PharmSciTech, 17(5), 1061-1071. Retrieved from [Link]

-

Jenkins, R., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(13), 1613-1616. Retrieved from [Link]

-

Taylor, A. E., et al. (2024, February 23). LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

-

Parker, S. J., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 17(2), e2200106. Retrieved from [Link]

-

Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

-

Parker, S. J., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics. Clinical applications, 17(2), e2200106. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1246814-53-8| Chemical Name : Nepafenac-d5. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-011. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. The Effects of Nepafenac and Amfenac on Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. achemtek.com [achemtek.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. caymanchem.com [caymanchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Nepafenac-d5 | TargetMol [targetmol.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. gmtpharmainternational.com [gmtpharmainternational.com]

- 13. fda.gov [fda.gov]

- 14. What is the mechanism of Nepafenac? [synapse.patsnap.com]

- 15. centaurpharma.com [centaurpharma.com]

- 16. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mass-spec.stanford.edu [mass-spec.stanford.edu]

An In-depth Technical Guide to the Metabolic Pathway of Nepafenac to Amfenac

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nepafenac is a cornerstone non-steroidal anti-inflammatory drug (NSAID) in ophthalmic medicine, distinguished by its classification as a prodrug.[1][2][3] Its clinical efficacy in managing ocular pain and inflammation, particularly post-cataract surgery, is not inherent to the nepafenac molecule itself but is unlocked through a targeted metabolic conversion.[1][4] This guide provides a detailed analysis of this critical bioactivation pathway, wherein nepafenac is hydrolyzed by intraocular enzymes into its potent active metabolite, amfenac. We will explore the enzymatic machinery, pharmacokinetics, and the essential bioanalytical methodologies required to accurately quantify and understand this transformation, offering a comprehensive resource for professionals in drug development and ophthalmic research.

Introduction: The Prodrug Strategy in Ocular Therapeutics

Nepafenac is chemically designated as 2-amino-3-benzoylbenzeneacetamide.[5] It is administered as a topical ophthalmic suspension for the treatment of pain and inflammation associated with cataract surgery.[4][6] The core of its therapeutic success lies in its prodrug design.[3][7] As a neutral, less active molecule, nepafenac is engineered for superior penetration across the lipophilic corneal epithelium, a primary barrier to intraocular drug delivery.[1][8] Upon traversing the cornea, it reaches target ocular tissues where it undergoes rapid bioactivation to amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes.[9][10][11] This targeted delivery and activation mechanism enhances therapeutic efficacy at the site of inflammation while minimizing surface-level side effects.[7] Amfenac, the active moiety, potently inhibits both COX-1 and COX-2, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][7][10]

The Metabolic Conversion Pathway: A Mechanistic Overview

The conversion of nepafenac to amfenac is a direct, one-step enzymatic reaction. This biotransformation is fundamental to the drug's mechanism of action.

Chemical Transformation: The core reaction is the hydrolysis of the amide bond in the nepafenac molecule. This process cleaves the acetamide group, converting it into a carboxylic acid, thus forming 2-amino-3-benzoylbenzeneacetic acid, or amfenac.[3][12]

Enzymatic Catalysis: This hydrolysis is catalyzed by intraocular hydrolase enzymes, specifically amidases, which are abundantly present in various ocular tissues.[1][4][6][9]

Location of Conversion: While some hydrolysis occurs in the cornea, significant bioactivation takes place in the iris, ciliary body, and, crucially for posterior segment inflammation, the retina and choroid.[7][8][11] This ensures that the active, potent form of the drug is generated directly within the tissues responsible for producing inflammatory prostaglandins.[8]

Pharmacokinetics: From Instillation to Action

The pharmacokinetic profile of nepafenac is defined by its rapid absorption, targeted distribution, and efficient conversion. Following topical ocular administration, low but quantifiable plasma concentrations of both nepafenac and amfenac are observed.[9]

-

Absorption and Penetration: Nepafenac's non-ionized structure and lipophilicity facilitate rapid penetration through the corneal epithelium.[1][13] Studies show it has superior corneal permeability compared to other ophthalmic NSAIDs like ketorolac and diclofenac.[8]

-

Distribution and Bioactivation: After crossing the cornea, nepafenac distributes throughout the anterior and posterior segments of the eye.[8][14] The highest concentrations are found in the cornea and bulbar conjunctiva.[15] The prodrug acts as a reservoir, continually undergoing hydrolysis to amfenac in the iris, ciliary body, and retina/choroid.[8][14]

-

Metabolism and Excretion: Amfenac is the primary and most abundant metabolite in plasma, representing about 13% of total plasma radioactivity in studies.[9] It undergoes further metabolism, primarily through hydroxylation of the aromatic ring followed by glucuronide conjugation, to form more polar metabolites that are then excreted.[9][16] The major route of elimination is via urinary excretion.[9]

Table 1: Comparative Pharmacokinetic Parameters in Humans

| Parameter | Nepafenac | Amfenac | Source(s) |

| Mean Steady-State Cmax (ng/mL) | 0.310 ± 0.104 | 0.422 ± 0.121 | [4][9] |

| Time to Cmax (Tmax) (hours) | ~2 hours post-dose | ~3-5 hours post-dose | [4][9] |

| Plasma Protein Binding | N/A | High affinity (~95.4% to human albumin) | [9] |

Data derived from studies involving three-times-daily topical ocular dosing of 0.1% nepafenac suspension.

Experimental Models for Pathway Analysis

Studying the nepafenac-to-amfenac conversion requires a multi-tiered approach using in vitro, ex vivo, and in vivo models.

-

In Vitro Models: These are essential for characterizing the fundamental enzymatic kinetics. Assays typically use homogenates of ocular tissues (e.g., rabbit iris/ciliary body or retina) incubated with nepafenac. The rate of amfenac formation is then measured over time using bioanalytical techniques like LC-MS/MS. This approach allows for the determination of kinetic parameters such as Km and Vmax.

-

Ex Vivo Models: These models, such as the use of isolated, mounted bovine or rabbit corneas in Franz diffusion cells, are invaluable for studying corneal permeability and metabolism simultaneously.[10] They provide a self-validating system where the amount of nepafenac that permeates the tissue and the amount of amfenac formed can be quantified.

-

In Vivo Models: Animal models, primarily rabbits and monkeys, are the gold standard for understanding the complete ocular pharmacokinetic and pharmacodynamic profile.[14] Following topical administration of nepafenac, aqueous humor, vitreous humor, and various ocular tissues are collected at different time points to measure the concentrations of both nepafenac and amfenac, providing a comprehensive picture of drug distribution and bioactivation in a living system.[14]

Bioanalytical Methodologies for Quantification

Accurate quantification of nepafenac and amfenac in complex biological matrices is critical. The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity, specificity, and throughput.[16][17] Ultra-Performance Liquid Chromatography (UPLC) is often preferred over traditional HPLC for its superior speed and resolution.[5][18]

Detailed Protocol: LC-MS/MS Quantification in Aqueous Humor

This protocol outlines a typical, self-validating workflow for the simultaneous determination of nepafenac and amfenac.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare primary stock solutions of nepafenac, amfenac, and their stable isotope-labeled internal standards (e.g., nepafenac-d5, amfenac-d5) in a suitable organic solvent like methanol.

-

Create a series of calibration standards by spiking blank aqueous humor with known concentrations of nepafenac and amfenac, covering the expected analytical range (e.g., 0.1 to 200 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of aqueous humor sample, standard, or QC, add 150 µL of acetonitrile containing the internal standards.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for analysis. This step is crucial for removing matrix components that can interfere with the analysis.[17]

-

-

Chromatographic Conditions (UPLC):

-

Column: A reverse-phase C18 column (e.g., Waters Acquity CSH C18, 2.1 x 100 mm, 1.7 µm) is typically used for good separation.[5][18]

-

Mobile Phase A: 0.1% Formic Acid in Water or a buffered solution like 10 mM Ammonium Formate.[5][19]

-

Mobile Phase B: Acetonitrile or a mixture of Acetonitrile/Methanol.[5][19]

-

Flow Rate: ~0.4-0.5 mL/min.[18]

-

Gradient Elution: A gradient program is used to ensure sharp peaks and efficient separation of the analytes from matrix components. For example, starting with 95% A, ramping to 95% B, holding, and then re-equilibrating.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometric Conditions (Tandem MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

-

Optimize parameters such as capillary voltage, cone voltage, and collision energy for each compound to maximize signal intensity.

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Quantify the concentrations in the unknown samples and QCs using the regression equation.

-

The method must be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and stability.[5][18]

-

Conclusion

The metabolic pathway from nepafenac to amfenac is a model example of a successful prodrug strategy in ophthalmology. The conversion, mediated by intraocular hydrolases, ensures that a high concentration of the potent anti-inflammatory agent, amfenac, is delivered directly to target tissues in both the anterior and posterior segments of the eye. This targeted bioactivation enhances clinical efficacy and is a direct result of nepafenac's unique chemical structure and pharmacokinetic properties. A thorough understanding of this pathway, underpinned by robust in vitro and in vivo models and precise bioanalytical quantification, is essential for the continued development of next-generation ocular therapeutics.

References

- Mechanism of Action: Nepafenac. (n.d.).

- What is the mechanism of Nepafenac?. (2024, July 17). Patsnap Synapse.

-

Walters, T., Raizman, M., Ernest, P., et al. (2007). In vivo pharmacokinetics and in vitro pharmacodynamics of nepafenac, amfenac, ketorolac, and bromfenac . Journal of Cataract & Refractive Surgery, 33(9), 1539-1545. Retrieved from [Link]

-

Chastain, J. E., et al. (2016). Distribution of topical ocular nepafenac and its active metabolite amfenac to the posterior segment of the eye . Experimental Eye Research, 145, 58-67. Retrieved from [Link]

-

Patel, J., Kevin, C., & Patel, C. (2014). Development and validation of UV and RP-HPLC method for estimation of Nepafenac in bulk drug and opthalmic formulation . Inventi Rapid: Pharm Analysis & Quality Assurance. Retrieved from [Link]

-

Lane, S. S. (2006). Nepafenac: A Unique Nonsteroidal Prodrug . International Ophthalmology Clinics, 46(4), 13-20. Retrieved from [Link]

-

Bashaw, E. D. (2005). Clinical Pharmacology Biopharmaceutics Review(s) for NDA 21-862 . U.S. Food and Drug Administration (FDA). Retrieved from [Link]

-